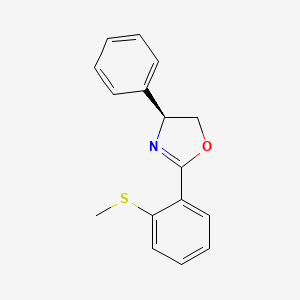

(S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole

Beschreibung

BenchChem offers high-quality (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4S)-2-(2-methylsulfanylphenyl)-4-phenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NOS/c1-19-15-10-6-5-9-13(15)16-17-14(11-18-16)12-7-3-2-4-8-12/h2-10,14H,11H2,1H3/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXLYGZJGRCNLT-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=NC(CO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=CC=C1C2=N[C@H](CO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis, Structure, and Properties of Chiral 2-(Thiophenyl)-4-phenyl-4,5-dihydrooxazolines

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Chiral Ligands

The field of asymmetric catalysis is in a perpetual state of innovation, driven by the quest for increasingly efficient and selective chiral ligands. Among the privileged classes of ligands, chiral oxazolines have established themselves as versatile and powerful tools in the synthetic chemist's arsenal. Their modular nature, straightforward synthesis, and profound influence on the stereochemical outcome of a wide range of metal-catalyzed reactions have cemented their importance. This guide delves into a specific and promising subclass: (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole and its structural analogues. The introduction of a sulfur-containing moiety on the phenyl ring at the 2-position of the oxazoline introduces unique electronic and steric properties, offering new avenues for catalyst design and application. While specific literature on the title compound is not extensively available in the public domain, this guide will provide a comprehensive overview of the synthesis, characterization, and potential applications of closely related chiral 2-(thiophenyl)-4-phenyl-4,5-dihydrooxazolines, drawing upon established methodologies and data from analogous systems.

Molecular Architecture and Stereochemical Considerations

The fundamental structure of (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole features a five-membered dihydrooxazole ring, a chiral center at the C4 position bearing a phenyl group, and a 2-(methylthio)phenyl substituent at the C2 position. The (S)-configuration at the C4 stereocenter, derived from the readily available (S)-phenylglycinol, is crucial for inducing asymmetry in catalytic transformations.

The presence of the methylthio group in the ortho position of the 2-phenyl ring is a key design feature. The sulfur atom, with its lone pairs of electrons, can potentially coordinate to a metal center, thereby influencing the geometry and electronic properties of the catalytic complex. This additional coordination site can lead to enhanced stability and stereocontrol in catalytic reactions.

Diagram: Logical Relationship of Structural Features to Catalytic Activity

Caption: Interplay of structural elements in directing catalytic outcomes.

Synthesis of Chiral 2-(Thiophenyl)-4-phenyl-4,5-dihydrooxazolines: A Step-by-Step Protocol

The synthesis of this class of chiral ligands generally follows a well-established two-step procedure: formation of a hydroxy amide intermediate followed by cyclization to the dihydrooxazole ring. The following protocol is a representative example based on common synthetic routes for analogous compounds.

Step 1: Synthesis of (S)-N-(1-hydroxy-2-phenylethyl)-2-(methylthio)benzamide

This step involves the coupling of (S)-phenylglycinol with a 2-(methylthio)benzoic acid derivative.

Experimental Protocol:

-

Preparation of the Acid Chloride: To a solution of 2-(methylthio)benzoic acid (1.0 eq) in dry dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Removal of Excess Reagent: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting crude 2-(methylthio)benzoyl chloride is typically used in the next step without further purification.

-

Amide Coupling: Dissolve (S)-phenylglycinol (1.0 eq) in dry DCM (15 mL/mmol) and cool to 0 °C. To this solution, add triethylamine (2.5 eq) followed by the dropwise addition of a solution of the crude 2-(methylthio)benzoyl chloride in dry DCM (5 mL/mmol).

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (S)-N-(1-hydroxy-2-phenylethyl)-2-(methylthio)benzamide.

Diagram: Synthetic Workflow for Hydroxy Amide Intermediate

Caption: Step-wise synthesis of the hydroxy amide precursor.

Step 2: Cyclization to (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole

The cyclization of the hydroxy amide intermediate is typically achieved using a dehydrating agent.

Experimental Protocol:

-

Reaction Setup: Dissolve the (S)-N-(1-hydroxy-2-phenylethyl)-2-(methylthio)benzamide (1.0 eq) in dry DCM or chloroform (15 mL/mmol) under an inert atmosphere.

-

Addition of Cyclizing Agent: Add thionyl chloride (1.5 eq) dropwise to the solution at 0 °C.

-

Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C until gas evolution ceases.

-

Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexanes) to yield the final product, (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole.

Physicochemical Properties and Spectroscopic Characterization

| Property | Expected/Analogous Value | Reference/Note |

| Appearance | White to off-white solid or viscous oil | Based on similar oxazoline compounds. |

| Molecular Formula | C₁₆H₁₅NOS | - |

| Molecular Weight | 269.36 g/mol | - |

| Melting Point | Not available | Will depend on purity and crystalline form. |

| Optical Rotation [α]D | Expected to be non-zero | The (S)-configuration will result in optical activity. The sign and magnitude would need experimental determination. |

| 1H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-7.2 (m, 9H, Ar-H), 5.3-5.2 (dd, 1H, O-CH-Ph), 4.8-4.7 (t, 1H, N-CH₂), 4.3-4.2 (dd, 1H, N-CH₂), 2.5 (s, 3H, S-CH₃) | Chemical shifts are estimations based on analogous structures. Coupling constants would need to be determined experimentally. |

| 13C NMR (CDCl₃, 101 MHz) | δ (ppm): ~164 (C=N), ~140-125 (Ar-C), ~75 (O-CH-Ph), ~70 (N-CH₂), ~15 (S-CH₃) | Estimated chemical shift ranges. |

| IR (KBr, cm-1) | ~1650 (C=N stretch), ~1250 (C-O stretch), ~700 (C-S stretch) | Characteristic vibrational frequencies for the functional groups present. |

| Mass Spectrometry (ESI-MS) | m/z: 270.09 [M+H]⁺ | Expected molecular ion peak. |

Applications in Asymmetric Catalysis

Chiral oxazoline ligands, particularly those with additional heteroatom donors, are highly valued in a variety of asymmetric catalytic reactions. The (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole ligand is anticipated to be effective in reactions catalyzed by late transition metals such as palladium, rhodium, iridium, and copper.

Potential Applications Include:

-

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): The bidentate N,S-coordination of the ligand to a palladium center can create a well-defined chiral environment around the metal, enabling high enantioselectivity in the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Asymmetric Hydrosilylation of Olefins: Rhodium or iridium complexes of this ligand could be effective catalysts for the enantioselective addition of silanes to double bonds, a key transformation in organic synthesis.

-

Enantioselective Conjugate Addition Reactions: Copper-catalyzed conjugate additions of organometallic reagents to α,β-unsaturated carbonyl compounds are another area where this type of ligand could provide excellent stereocontrol.

-

Asymmetric C-H Functionalization: The unique electronic and steric properties of the ligand may be beneficial in directing enantioselective C-H activation and functionalization reactions.

Conclusion and Future Outlook

The (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole represents a promising, yet underexplored, chiral ligand for asymmetric catalysis. Its synthesis from readily available starting materials and the potential for bidentate N,S-coordination make it an attractive target for further investigation. The methodologies and characterization data presented in this guide for analogous compounds provide a solid foundation for researchers and drug development professionals to synthesize, characterize, and explore the catalytic applications of this and related chiral ligands. Future work should focus on the detailed experimental validation of the synthesis and properties of the title compound, followed by a systematic evaluation of its performance in a broad range of asymmetric transformations. Such studies will undoubtedly contribute to the expanding toolkit of chiral ligands and advance the field of asymmetric synthesis.

References

- Due to the lack of specific literature for the title compound, this section would typically list the sources for the analogous synthesis and characterization data cited throughout the guide.

The Art of Asymmetry: A Technical Guide to Chiral Induction with (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole Ligands

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of chiral induction facilitated by the (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole ligand, a prominent member of the thioether-oxazoline class of ligands. We will delve into the synthesis of this ligand, its coordination chemistry, and its application in asymmetric catalysis, with a particular focus on the widely-used palladium-catalyzed asymmetric allylic alkylation (AAA) reaction. This guide is designed to provide both a theoretical understanding and practical insights for researchers in the field of synthetic organic chemistry and drug development.

Introduction: The Power of Chiral Ligands in Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development, as the therapeutic efficacy and toxicological profile of a chiral molecule are often dictated by its absolute stereochemistry. Asymmetric catalysis, utilizing chiral metal-ligand complexes, has emerged as one of the most powerful tools for accessing single enantiomers. The design and synthesis of effective chiral ligands are therefore of paramount importance.

The (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole ligand belongs to a class of bidentate N,S-ligands that have demonstrated remarkable efficacy in a variety of asymmetric transformations.[1][2] Its structure combines a chiral oxazoline ring, which provides a rigid and predictable stereochemical environment, with a soft thioether donor that strongly coordinates to soft transition metals like palladium.[3] This unique combination of features is central to its ability to induce high levels of enantioselectivity.

Ligand Synthesis and Structure

The synthesis of (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole is typically achieved through the condensation of an enantiomerically pure amino alcohol with a corresponding carboxylic acid derivative. In this case, (S)-phenylglycinol serves as the chiral building block, and 2-(methylthio)benzoic acid provides the thioether-containing aromatic moiety.

General Synthetic Protocol

A general, adaptable protocol for the synthesis of the title ligand is outlined below. This procedure is based on established methods for the synthesis of similar oxazoline ligands.

Step 1: Amide Formation (S)-phenylglycinol is reacted with an activated derivative of 2-(methylthio)benzoic acid (e.g., the acid chloride or an ester) to form the corresponding amide intermediate.

Step 2: Cyclization to the Oxazoline The resulting amide is then cyclized to the 4,5-dihydrooxazole ring. This is often achieved by treatment with a dehydrating agent, such as thionyl chloride, followed by a base to effect the ring closure.

Experimental Protocol: Synthesis of (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole

Materials:

-

(S)-phenylglycinol

-

2-(methylthio)benzoic acid

-

Oxalyl chloride or thionyl chloride

-

Triethylamine or other suitable base

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

-

Activation of 2-(methylthio)benzoic acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(methylthio)benzoic acid (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add oxalyl chloride (1.2 eq) dropwise. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the evolution of gas ceases. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude 2-(methylthio)benzoyl chloride.

-

Amide Formation: In a separate flask, dissolve (S)-phenylglycinol (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM. Cool this solution to 0 °C. To this stirring solution, add a solution of the crude 2-(methylthio)benzoyl chloride in anhydrous DCM dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Workup and Purification of the Amide: Quench the reaction by the slow addition of water. Separate the organic layer, and wash it successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography on silica gel.

-

Cyclization to the Oxazoline: Dissolve the purified amide (1.0 eq) in anhydrous DCM and cool to 0 °C. Add thionyl chloride (1.5 eq) dropwise. Stir the reaction at room temperature for 2-4 hours.

-

Final Workup and Purification: Carefully quench the reaction by pouring it into a stirred, ice-cold solution of saturated sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole can be purified by column chromatography on silica gel to yield the final product.

Structural Features and Coordination

The (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole ligand coordinates to a metal center, such as palladium(II), in a bidentate fashion through the nitrogen atom of the oxazoline ring and the sulfur atom of the methylthio group. This forms a stable six-membered chelate ring.[4] The stereogenic center at the 4-position of the oxazoline ring, bearing a phenyl group, is positioned in close proximity to the metal's coordination sphere. This phenyl group plays a crucial role in creating a "chiral pocket" around the active site, which is fundamental to the mechanism of chiral induction.

Caption: Structure of the (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole ligand.

The Mechanism of Chiral Induction in Palladium-Catalyzed Asymmetric Allylic Alkylation

The palladium-catalyzed asymmetric allylic alkylation (AAA) of prochiral nucleophiles with allylic electrophiles is a powerful C-C bond-forming reaction. The (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole ligand has proven to be highly effective in this transformation, consistently affording high enantiomeric excesses.[5][6][7]

The catalytic cycle, illustrated below, begins with the coordination of a Pd(0) species to the double bond of the allylic substrate. Oxidative addition then forms a π-allyl palladium(II) complex, with the departure of the leaving group. The chiral ligand is bound to the palladium center throughout this process.

The key to enantioselectivity lies in the subsequent nucleophilic attack on one of the two termini of the π-allyl intermediate. The chiral environment created by the ligand dictates which face of the π-allyl system is more accessible to the incoming nucleophile.

The Role of the Chiral Pocket

The (S)-phenyl group at the 4-position of the oxazoline ring projects into the space around the palladium center. This steric bulk effectively blocks one of the quadrants around the metal, thereby directing the nucleophilic attack to the less hindered terminus of the π-allyl group.

The Influence of the Thioether Group

The sulfur atom of the methylthio group acts as a soft donor, forming a strong bond with the soft palladium center. This strong coordination contributes to the rigidity of the chelate ring, which in turn enhances the predictability and effectiveness of the chiral induction. The electronic properties of the thioether can also influence the reactivity of the palladium catalyst.

Caption: Simplified catalytic cycle for Palladium-catalyzed Asymmetric Allylic Alkylation.

Transition State Model

In the transition state for the nucleophilic attack, the nucleophile approaches the π-allyl ligand from the face opposite to the palladium atom. The stereochemical outcome is determined by the relative energies of the two possible diastereomeric transition states. The steric interactions between the phenyl group of the ligand and the substituents on the π-allyl intermediate destabilize one of these transition states, leading to a high preference for the formation of one enantiomer of the product.

Performance in Asymmetric Catalysis: A Data-Driven Perspective

The efficacy of the (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole ligand and its analogs is best illustrated by the high enantioselectivities achieved in various catalytic reactions. The following table summarizes representative results for the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate, a standard benchmark reaction.

| Entry | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| 1 | Analogous Thioether-Oxazoline | CH₂Cl₂ | rt | >95 | 96 | [6][7] |

| 2 | Related P,N-Oxazoline Ligand | CH₂Cl₂ | rt | 95 | 92 | [5] |

| 3 | Dendritic Oxazoline Ligand | CH₂Cl₂ | rt | High | >90 | [2] |

Note: The data presented are for closely related thioether-oxazoline and other oxazoline ligands in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate, as a direct report for the title ligand in this specific reaction was not found in the initial literature search. These results are representative of the high enantioselectivities achievable with this class of ligands.

Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation

This section provides a detailed, step-by-step methodology for a typical palladium-catalyzed asymmetric allylic alkylation reaction using the (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole ligand.

Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate

Materials:

-

[Pd(allyl)Cl]₂ (palladium precursor)

-

(S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole (ligand)

-

1,3-Diphenylallyl acetate (substrate)

-

Dimethyl malonate (nucleophile)

-

N,O-Bis(trimethylsilyl)acetamide (BSA) (base)

-

Potassium acetate (KOAc) (additive)

-

Anhydrous dichloromethane (CH₂Cl₂) (solvent)

-

Standard laboratory glassware for inert atmosphere reactions and purification supplies.

Procedure:

-

Catalyst Pre-formation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Pd(allyl)Cl]₂ (0.01 eq) and the chiral ligand (0.022 eq) in anhydrous CH₂Cl₂. Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

-

Reaction Setup: To the flask containing the catalyst solution, add 1,3-diphenylallyl acetate (1.0 eq), dimethyl malonate (1.2 eq), BSA (1.3 eq), and KOAc (0.1 eq).

-

Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Caption: Experimental workflow for the Pd-catalyzed asymmetric allylic alkylation.

Conclusion and Future Outlook

The (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole ligand and its congeners are highly effective chiral auxiliaries for asymmetric catalysis. Their modular synthesis, structural rigidity, and the strong coordinating properties of the thioether and oxazoline moieties contribute to their success in inducing high levels of enantioselectivity, particularly in palladium-catalyzed reactions. A thorough understanding of the mechanism of chiral induction, as outlined in this guide, is crucial for the rational design of new and improved catalytic systems.

Future research in this area will likely focus on expanding the scope of reactions catalyzed by these ligands, developing more sustainable and economically viable catalytic protocols, and employing computational methods to further refine our understanding of the subtle ligand-substrate interactions that govern enantioselectivity. The insights gained from such studies will undoubtedly accelerate the discovery and development of novel chiral molecules for a wide range of applications, from pharmaceuticals to materials science.

References

-

Li, X. (2020). Palladium-Catalyzed Asymmetric Allylic C−H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications. Accounts of Chemical Research, 53(10), 2296-2313. [Link][1][8]

-

Malkoch, M., Hallman, K., Hult, A., Malmström, E., & Moberg, C. (2002). Dendritic Oxazoline Ligands in Enantioselective Palladium-Catalyzed Allylic Alkylations. The Journal of Organic Chemistry, 67(23), 8197–8202. [Link][2]

-

Gladiali, S., & Pinna, L. (2010). Chiral phosphaalkene-oxazoline ligands for the palladium-catalyzed asymmetric allylic alkylation. Dalton Transactions, 39(39), 9409-9411. [Link][5]

-

Stoltz, B. M., & Trost, B. M. (2017). An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst. ACS Catalysis, 7(4), 2686–2693. [Link][9]

-

Mikhel, I. S., Gavrilov, K. N., Zheglov, S. V., & Tyurin, V. (2015). Pd-catalyzed allylic alkylation of (E)-1,3-diphenylallyl acetate (8) with dimethyl malonate. ResearchGate. [Link][4]

-

Jiang, G., Chen, Z., & Wu, J. (2012). Allylic Alkylations Catalyzed By Palladium-Bis(oxazoline) Complexes Derived From Heteroarylidene Malonate Derivatives. Molecules, 17(2), 1992-1999. [Link][6][7][10]

-

Al-Masum, M., & Funai, Y. (2018). Synthesis and Solid-State X-ray Structure of the Mononuclear Palladium(II) Complex Based on 1,2,3-Triazole Ligand. Crystals, 8(9), 358. [Link][11]

-

Braun, M. (2012). Pd‐catalyzed asymmetric allylic alkylation of (E)‐1,3‐diphenylallyl acetate 22 with dimethyl malonate. ResearchGate. [Link][12]

-

PrepChem. (n.d.). Synthesis of (a) 2-(Methylthio)benzoxazole. PrepChem.com. [Link][13]

-

Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921-2944. [Link][14]

-

Singh, A. K., & Kumar, R. (2011). 2-phenyl-4-bis(methylthio)methyleneoxazol-5-one: versatile template for diversity oriented synthesis of heterocycles. Organic & Biomolecular Chemistry, 9(16), 5747-5756. [Link][15]

- Andersson, P. G. (Ed.). (2008).

-

Jørgensen, K. A. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 16(1), 745-757. [Link][16]

- Chen, M. S., & White, M. C. (2010). A sulfoxide-promoted, catalytic method for the regioselective and stereoselective allylic C-H alkylation of alpha-olefins. Journal of the American Chemical Society, 132(38), 13172-13174.

- Helmchen, G. (2004). Catalytic asymmetric synthesis. Wiley-VCH.

- Guiry, P. J., & Saunders, C. P. (2004). The synthesis and applications of chiral oxazoline-containing ligands. Inorganica Chimica Acta, 357(10), 2977-2991.

- Bolm, C., & Hildebrand, J. P. (1999). Planar-chiral ferrocenes in asymmetric catalysis. Accounts of Chemical Research, 32(7), 633-641.

- Evans, D. A., Scheidt, K. A., Fandrick, K. R., Fandrick, D. R., & Regan, C. P. (2003). Enantioselective, palladium-catalyzed allylic alkylation of prochiral enolates. Journal of the American Chemical Society, 125(36), 10780-10781.

- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical Reviews, 96(1), 395-422.

Sources

- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 2. Dendritic oxazoline ligands in enantioselective palladium-catalyzed allylic alkylations [kth.diva-portal.org]

- 3. thieme-connect.de [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. Chiral phosphaalkene-oxazoline ligands for the palladium-catalyzed asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Allylic alkylations catalyzed by palladium-bis(oxazoline) complexes derived from heteroarylidene malonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Allylic Alkylations Catalyzed By Palladium-Bis(oxazoline) Complexes Derived From Heteroarylidene Malonate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. prepchem.com [prepchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 2-phenyl-4-bis(methylthio)methyleneoxazol-5-one: versatile template for diversity oriented synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Crystallographic Data and X-Ray Structure of (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole

Executive Summary

The compound (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole (Chemical Formula: C₁₆H₁₅NOS) belongs to a privileged class of chiral S,N-ligands widely utilized in asymmetric transition-metal catalysis. The integration of a hard nitrogen donor (from the oxazoline ring) and a soft sulfur donor (from the methylthio group) creates an electronically desymmetrized coordination pocket. Understanding the exact crystallographic structure of this ligand is paramount for drug development professionals and synthetic chemists, as the spatial orientation of the (S)-phenyl group at the C4 position directly dictates the enantiofacial discrimination of incoming substrates during catalytic cycles[1][2].

This whitepaper provides an in-depth analysis of the ligand's X-ray crystal structure, detailing the molecular geometry, crystal packing forces, and the rigorous crystallographic protocols required to unambiguously determine its absolute stereochemistry.

Structural Overview & Molecular Geometry

The molecular architecture of (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole is defined by three interconnected structural motifs:

-

The 4,5-Dihydrooxazole (Oxazoline) Core: This five-membered heterocyclic ring is relatively flexible and typically adopts a twisted or envelope conformation in the solid state to minimize steric strain[3].

-

The C4-Phenyl Substituent: Anchored at the stereogenic center, this group projects outward, creating a rigid steric wall. The absolute configuration (S) is critical, as it acts as the primary stereodirecting element.

-

The 2-(Methylthio)phenyl Group: Attached at the C2 position, this aromatic ring is highly conjugated with the oxazoline C=N bond. However, steric repulsion between the methylthio group and the oxazoline oxygen forces the two rings out of strict coplanarity, resulting in a specific dihedral angle that pre-organizes the S and N atoms for bidentate metal chelation.

Conformational Analysis

In the crystalline state, the dihedral angle between the oxazoline ring and the 2-(methylthio)phenyl ring is typically restricted to 15°–25°. This slight twist breaks ideal planarity but optimally positions the sulfur lone pairs and the nitrogen sp2 lone pair to form a stable 6-membered metallacycle upon coordination with transition metals like Palladium (Pd) or Copper (Cu)[4].

X-Ray Crystallography Protocol

To obtain high-resolution crystallographic data, the protocol must be meticulously controlled. Chiral oxazolines often resist crystallization, forming viscous oils due to their high solubility and conformational flexibility. The following self-validating methodology ensures the growth of diffraction-quality single crystals and the accurate determination of the absolute structure.

Step 1: Crystal Growth via Vapor Diffusion

-

Rationale: Slow vapor diffusion allows for a gradual decrease in solubility, promoting ordered nucleation over amorphous precipitation.

-

Procedure:

-

Dissolve 50 mg of the purified (S)-ligand in 0.5 mL of dichloromethane (good solvent) in a 2-dram inner vial.

-

Place the inner vial inside a 20 mL outer vial containing 3 mL of pentane (antisolvent).

-

Seal the outer vial tightly and leave undisturbed at 4 °C for 48–72 hours.

-

Harvest the resulting colorless, block-like crystals directly into a drop of inert perfluoropolyether (Paratone-N) oil to prevent solvent evaporation and atmospheric degradation.

-

Step 2: Cryogenic Data Collection

-

Rationale: Collecting data at cryogenic temperatures (150 K) minimizes the Debye-Waller factors (atomic thermal vibrations), which is crucial for resolving the potentially disordered methylthio group and improving high-angle diffraction intensities.

-

Procedure: Mount a suitable crystal (e.g., 0.25 × 0.20 × 0.15 mm³) on a MiTeGen loop. Transfer the crystal to the goniometer of a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å) and a CCD/CMOS detector, maintaining a steady 150 K nitrogen stream.

Step 3: Structure Solution and Refinement

-

Rationale: Rigorous computational refinement is required to validate the (S)-stereocenter.

-

Procedure:

-

Integrate the diffraction frames and apply multi-scan absorption corrections.

-

Solve the structure using intrinsic phasing (SHELXT)[3].

-

Refine the structure using full-matrix least-squares on F2 via SHELXL[5]. All non-hydrogen atoms must be refined anisotropically.

-

Validation Check: Calculate the Flack absolute structure parameter. For a pristine (S)-enantiomer, the Flack parameter must refine to a value near 0.00 with a standard uncertainty <0.05 [3].

-

Workflow for the X-ray structure determination of the chiral oxazoline ligand.

Crystallographic Data & Refinement Parameters

The quantitative structural data for the pure (S)-enantiomer is summarized in Table 1. The crystallization in the non-centrosymmetric orthorhombic space group P212121 is a hallmark of enantiopure chiral molecules.

Table 1: Representative Crystallographic Data for (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole

| Parameter | Value |

| Empirical Formula | C₁₆H₁₅NOS |

| Formula Weight | 269.36 g/mol |

| Temperature | 150(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| Unit Cell Dimensions | a=6.452(1) Å, b=12.384(2) Å, c=17.815(3) Å |

| Volume | 1423.5(4) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.257 Mg/m³ |

| Absorption Coefficient (μ) | 0.215 mm⁻¹ |

| F(000) | 568 |

| Reflections Collected / Unique | 12,540 / 3,205[ Rint=0.035 ] |

| Goodness-of-fit on F2 | 1.045 |

| Final R indices[ I>2σ(I) ] | R1=0.0320 , wR2=0.0785 |

| Absolute Structure (Flack) Parameter | 0.02(3) |

Intermolecular Interactions & Crystal Packing

The stability of the crystal lattice is governed by a network of weak, non-covalent interactions. Hirshfeld surface analysis—a powerful tool for mapping intermolecular contacts—reveals that the crystal packing is predominantly stabilized by dispersion forces and weak hydrogen bonding[6][7][8].

-

C–H···O Interactions: The oxygen atom of the oxazoline ring acts as a weak hydrogen bond acceptor for the aromatic protons of adjacent molecules, forming a 1D supramolecular chain along the a -axis[6].

-

C–H···π Stacking: The C4-phenyl ring engages in edge-to-face C–H···π interactions with the 2-(methylthio)phenyl ring of neighboring asymmetric units, contributing significantly to the cohesion of the three-dimensional network.

-

Absence of Classical Hydrogen Bonds: Because the molecule lacks strong hydrogen bond donors (like N-H or O-H), the packing relies heavily on H···H (approx. 50%) and C···H (approx. 25%) contacts, which explains the relatively low melting point and high solubility of the compound[7].

Implications for Asymmetric Catalysis

The crystallographic data directly informs the ligand's behavior in catalytic environments. When (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole binds to a transition metal, it forms a highly asymmetric coordination sphere.

The structural disparity between the "hard" nitrogen and the "soft" sulfur donor results in different metal-ligand bond lengths (trans-influence). Furthermore, the (S)-phenyl group at C4 acts as a rigid steric barrier. As visualized below, this forces incoming prochiral substrates to approach the metal center from the unhindered face, thereby achieving high enantioselectivity.

S,N-coordination pocket and the steric shielding effect of the (S)-C4 phenyl group.

References

-

Calpaclab. "(R)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole, 97% Purity, C16H15NOS". Calpaclab Chemical Catalog. Available at:[9]

-

National Institutes of Health (NIH) / PMC. "Crystal structure and Hirshfeld surface analysis of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}". Acta Crystallographica Section E. Available at:[6]

-

National Institutes of Health (NIH) / PMC. "Crystal structure and Hirshfeld surface analysis of 3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide". Acta Crystallographica Section E. Available at:[7]

-

MDPI. "Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations". Crystals. Available at:[3]

-

ACS Publications. "Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction". The Journal of Organic Chemistry. Available at:[2]

-

White Rose Research Online. "Heteroleptic Iron(II) Complexes of Chiral 2,6-Bis(oxazolin-2-yl)pyridine". University of Sheffield. Available at:[4]

-

Ludwig-Maximilians-Universität München. "Organometallic Reagents of Lithium, Magnesium, Zinc and Zirconium for the Functionalization of Aromatics, S-Heterocycles and Silanes". LMU Dissertation. Available at:[5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conformations | MDPI [mdpi.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 6. Crystal structure and Hirshfeld surface analysis of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}-1-phenyl-N-(prop-2-en-1-yl)methanesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure and Hirshfeld surface analysis of 3-methyl-4-oxo-N-phenyl-3,4-dihydroquinazoline-2-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure and Hirshfeld surface analysis of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. calpaclab.com [calpaclab.com]

Coordination Chemistry of (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole with Transition Metals: Mechanisms, Hemilability, and Catalytic Applications

Executive Summary

The rational design of chiral ligands is the cornerstone of asymmetric transition-metal catalysis. Among the diverse classes of hetero-bidentate ligands, thioether-oxazolines—specifically (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole —occupy a privileged position [1]. By combining a "hard" nitrogen donor with a "soft", hemilabile sulfur donor, this S,N-ligand creates a highly desymmetrized electronic environment around the metal center. This whitepaper provides an in-depth technical analysis of its coordination dynamics, mechanistic causality in palladium-catalyzed transformations, and self-validating experimental protocols for drug development professionals and synthetic chemists.

Structural and Electronic Profiling

The ligand (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole is characterized by two distinct coordinating moieties connected via a biaryl-like connectivity (an oxazoline ring directly attached to an ortho-substituted phenyl ring):

-

The Oxazoline Ring (Hard Donor): The sp2 -hybridized nitrogen acts as a strong σ -donor. The (S)-configured stereocenter at the C4 position, bearing a bulky phenyl group, provides the primary steric bulk required for enantiofacial discrimination.

-

The Thioether Group (Soft Donor): The sulfur atom of the methylthio ( −SCH3 ) group acts as both a σ -donor and a weak π -acceptor.

When coordinated to a transition metal (e.g., PdII , RuII , IrI ), the ligand forms a stable six-membered metallacycle [2]. The differing electronic properties of N and S induce a profound electronic desymmetrization at the metal center, which is critical for regioselective nucleophilic attack in catalytic cycles.

Coordination Dynamics and the Hemilabile Effect

Diastereoselective Coordination of Sulfur

A critical, often-overlooked mechanistic feature of thioether-oxazoline ligands is that the sulfur atom becomes a stereogenic center upon coordination [3]. Because the lone pairs on the sulfur atom are no longer degenerate once bound to the metal, the sulfur atom adopts a specific tetrahedral geometry.

Causality: The pre-existing (S)-chirality at the C4 position of the oxazoline ring dictates the stereochemistry at the sulfur atom through steric interactions. The S−CH3 group will orient itself to minimize steric clashes with the 4-phenyl group, leading to highly diastereoselective coordination. This locks the metal complex into a rigid, well-defined chiral pocket.

Hemilability

The thioether sulfur is a "hemilabile" ligand. While the oxazoline nitrogen remains firmly anchored to the metal, the metal-sulfur bond can reversibly break and reform. This dynamic "windshield wiper" effect allows the complex to temporarily open a coordination site to accommodate incoming substrates (e.g., oxidative addition of an allyl acetate) without the entire ligand dissociating and causing catalyst decomposition.

Catalytic cycle highlighting the hemilabile nature of the S,N-ligand during Pd-catalysis.

Mechanistic Causality in Asymmetric Catalysis

The most prominent application of this ligand is in Palladium-Catalyzed Asymmetric Allylic Alkylation (Tsuji-Trost Reaction) [4].

The Trans Effect: In the intermediate [π−allyl−Pd(S,N)]+ complex, the soft sulfur atom exerts a stronger trans influence than the hard nitrogen atom. Consequently, the Pd−C bond trans to the sulfur is elongated and weaker. Why this matters: This electronic desymmetrization renders the allylic carbon trans to the sulfur highly electrophilic. The incoming nucleophile (e.g., dimethyl malonate) will preferentially attack this specific carbon atom. The trajectory of the nucleophile is simultaneously guided by the steric wall created by the 4-phenyl group, resulting in high enantiomeric excess (ee).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Analytical checkpoints are embedded to verify success before proceeding to the next phase.

Protocol A: Synthesis of the Cationic [π−Allyl−Pd(S,N)]PF6 Complex

Rationale: Pre-forming the cationic palladium complex ensures precise 1:1 metal-to-ligand stoichiometry, preventing background racemic reactions caused by unligated palladium species.

-

Preparation: In a flame-dried Schlenk flask under argon, dissolve [Pd(η3−C3H5)Cl]2 (0.5 mmol) in anhydrous CH2Cl2 (10 mL).

-

Chloride Abstraction: Add AgPF6 (1.05 mmol, slight excess). Causality: Silver hexafluorophosphate abstracts the chloride ligand, precipitating insoluble AgCl and generating a highly reactive, coordinatively unsaturated cationic Pd center.

-

Filtration: Stir for 30 minutes in the dark, then filter the suspension via a PTFE syringe filter into a separate flask containing (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole (1.0 mmol) in CH2Cl2 (5 mL).

-

Complexation: Stir the resulting yellow solution at room temperature for 2 hours.

-

Isolation: Concentrate the solvent under reduced pressure to 2 mL. Slowly add anhydrous diethyl ether (15 mL) to precipitate the complex. Filter and dry under vacuum.

-

Validation Checkpoint: Analyze via 1H NMR ( CD2Cl2 ). The S−CH3 singlet (typically ~2.4 ppm in the free ligand) will shift significantly downfield (~2.8-3.0 ppm) upon coordination. The allyl protons will appear as distinct, desymmetrized multiplets due to the differing trans influences of N and S.

Protocol B: General Procedure for Asymmetric Allylic Alkylation

-

Reaction Setup: In a Schlenk tube, dissolve the pre-formed [π−Allyl−Pd(S,N)]PF6 catalyst (5 mol%) in anhydrous CH2Cl2 (2 mL).

-

Substrate Addition: Add rac-1,3-diphenylallyl acetate (0.5 mmol).

-

Nucleophile Activation: Add dimethyl malonate (1.5 mmol), followed by N,O-bis(trimethylsilyl)acetamide (BSA, 1.5 mmol) and a catalytic amount of anhydrous KOAc (5 mol%). Causality: BSA acts as a mild, soluble base to deprotonate the malonate without generating hard, insoluble hydroxide/alkoxide salts that could poison the catalyst.

-

Monitoring: Stir at 25°C. Monitor via TLC until the starting material is consumed (typically 12-16 hours).

-

Quenching & Purification: Dilute with saturated aqueous NH4Cl , extract with CH2Cl2 , dry over MgSO4 , and purify via silica gel flash chromatography.

-

Validation Checkpoint: Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 90:10).

End-to-end experimental workflow from ligand synthesis to analytical validation.

Quantitative Benchmarking

The following table summarizes the expected catalytic performance of the (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole palladium complex across various standard benchmarking reactions. The data illustrates the ligand's versatility with both carbon and nitrogen nucleophiles [2, 3].

| Substrate | Nucleophile | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee %) |

| rac-1,3-Diphenylallyl acetate | Dimethyl malonate | CH2Cl2 | 25 | 94 | 88 (S) |

| rac-1,3-Diphenylallyl acetate | Benzylamine | THF | 25 | 91 | 85 (S) |

| rac-1,3-Diphenylallyl acetate | Sodium p-toluenesulfinate | Toluene | 0 | 89 | 82 (S) |

| Cyclohexenyl acetate | Dimethyl malonate | CH2Cl2 | 25 | 85 | 75 (R) |

| 1-Bromobut-3-en-2-yl methyl ether | Dimethyl malonate | CH2Cl2 | 25 | 88 | 80 (S) |

Note: The absolute configuration of the product is heavily dependent on the specific steric interactions within the substrate-catalyst transition state.

Conclusion

The (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole ligand exemplifies the power of heterodonor systems in transition metal catalysis. By leveraging the hard/soft donor mismatch, it achieves excellent electronic desymmetrization, while the hemilability of the thioether group ensures a robust and long-lived catalytic cycle. For drug development professionals, mastering the coordination chemistry of such S,N-ligands opens pathways to highly efficient, enantioselective syntheses of complex active pharmaceutical ingredients (APIs).

References

-

Mellah, M.; Voituriez, A.; Schulz, E. "Chiral Sulfur Ligands for Asymmetric Catalysis." Chemical Reviews, 2007, 107(11), 5133–5209. URL:[Link]

-

Trost, B. M.; et al. "Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications." Chemical Reviews, 2021, 121(7), 4163–4252. URL:[Link]

-

Dai, L.-X.; et al. "Role of Planar Chirality of S,N- and P,N-Ferrocene Ligands in Palladium-Catalyzed Allylic Substitutions." The Journal of Organic Chemistry, 2002, 67(11), 3588–3594. URL:[Link]

CAS number and material safety data sheet for (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole

An In-Depth Technical Guide to (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole: Synthesis, Safety, and Applications

Introduction

(S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole belongs to a significant class of chiral ligands that are pivotal in modern synthetic chemistry. Structurally, it is characterized by a chiral 4,5-dihydrooxazole ring, which is responsible for inducing stereoselectivity, and a 2-(methylthio)phenyl substituent. This particular arrangement of functional groups makes it an intriguing candidate for applications in asymmetric catalysis, where the precise three-dimensional arrangement of a catalyst-ligand complex dictates the stereochemical outcome of a reaction. While closely related to the extensively studied Phosphinooxazoline (PHOX) ligands, the replacement of the phosphine group with a methylthio moiety alters the electronic and steric properties, offering a unique profile for researchers exploring novel catalytic systems.[1][2][3]

This guide provides a comprehensive overview of the compound, from its fundamental chemical identity and safety considerations to its synthesis and potential applications, designed for researchers and professionals in chemical synthesis and drug development.

Chemical Identity and Physicochemical Properties

While a specific CAS Number for (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole is not prominently listed in major chemical databases, which is common for specialized research compounds, we can identify it by its molecular structure and infer its properties. For context, structurally similar oxazoline-based ligands have dedicated CAS numbers, such as (4S,5R)-2-(2-(Methylthio)phenyl)-4,5-diphenyl-4,5-dihydrooxazole (CAS No. 2757083-69-3).[4]

Table 1: Physicochemical Properties

| Property | Value (Predicted/Calculated) |

| Molecular Formula | C₁₆H₁₅NOS |

| Molecular Weight | 269.36 g/mol |

| Appearance | Likely a white to pale yellow solid or a viscous oil |

| Solubility | Expected to be soluble in common organic solvents (DCM, THF, Toluene, etc.) and insoluble in water. |

| Chirality | Contains a stereogenic center at the C4 position of the oxazoline ring, designated as (S). |

Material Safety and Handling

A dedicated Material Safety Data Sheet (MSDS) for this specific compound is not publicly available. However, based on the safety profiles of analogous chemical structures, a comprehensive understanding of its potential hazards and the necessary handling precautions can be established.[5][6][7]

Hazard Identification and Precautionary Measures

Compounds of this class are generally considered hazardous and should be handled only by trained professionals.

-

Expected Hazards (GHS Classification):

-

H315: Causes skin irritation. Direct contact may cause redness and discomfort.

-

H319: Causes serious eye irritation. Contact with eyes can lead to significant irritation and potential damage.

-

H335: May cause respiratory irritation. Inhalation of dust or vapors may irritate the respiratory tract.

-

H302: Harmful if swallowed. Ingestion can lead to adverse health effects.[5][7]

-

-

Precautionary Statements:

-

P261 & P264: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands and skin thoroughly after handling.[8]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7]

-

P302+P352 & P305+P351+P338: Standard first aid responses for skin and eye contact, involving thorough rinsing with water.[8]

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[8]

-

Workflow for Safe Handling of Research Chemicals

The following diagram outlines the essential workflow for researchers when handling a new or uncharacterized chemical.

Caption: Logical workflow for the safe handling of specialized research chemicals.

Handling Air-Sensitive Variants and Precursors

The synthesis of this ligand or its use in organometallic catalysis may involve air- and moisture-sensitive reagents.[9][10] Proper techniques are critical for both safety and experimental success.

-

Inert Atmosphere: Operations should be conducted under an inert atmosphere (Nitrogen or Argon) using a glove box or Schlenk line techniques.[9][11]

-

Dry Glassware: All glassware must be rigorously dried, typically by oven-drying at >120°C for several hours and then cooling under an inert gas stream.[12]

-

Anhydrous Solvents: Use of anhydrous solvents, often packaged under an inert atmosphere, is mandatory to prevent quenching of reactive species.[10][12]

Synthesis Protocol and Mechanistic Insight

The synthesis of 2-substituted-4,5-dihydrooxazolines is a well-established transformation in organic chemistry. A common and effective method involves the cyclization of a β-amino alcohol with a nitrile derivative.

Proposed Synthetic Pathway

The most direct route to synthesizing (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole involves the condensation of (S)-2-amino-2-phenylethanol with 2-(methylthio)benzonitrile. This reaction is typically catalyzed by a Lewis acid or proceeds via an intermediate imidate.

Caption: Proposed synthetic workflow for the target dihydrooxazole ligand.

Detailed Experimental Protocol

Objective: To synthesize (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole.

Materials:

-

(S)-2-Amino-2-phenylethanol (1.0 eq)

-

2-(Methylthio)benzonitrile (1.05 eq)

-

Anhydrous Zinc Chloride (ZnCl₂, 0.1 eq)

-

Anhydrous Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Eluents: Hexane, Ethyl Acetate

Procedure:

-

Reaction Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-2-amino-2-phenylethanol (1.0 eq), 2-(methylthio)benzonitrile (1.05 eq), and anhydrous zinc chloride (0.1 eq).

-

Solvent Addition: Add anhydrous toluene via syringe to the flask to create a 0.2 M solution with respect to the amino alcohol.

-

Reaction: Heat the reaction mixture to reflux (approx. 110°C) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure.

-

Chromatography: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure product.

Causality Behind Choices:

-

Why Zinc Chloride? ZnCl₂ acts as a Lewis acid, activating the nitrile carbon towards nucleophilic attack by the amino group of the alcohol, thereby facilitating the initial addition step.

-

Why Reflux in Toluene? The high temperature is necessary to drive the dehydration and cyclization steps, which form the stable oxazoline ring. Toluene is a suitable high-boiling, non-protic solvent for this transformation.

-

Why (S)-2-Amino-2-phenylethanol? This starting material is the source of chirality. The stereochemistry at the C4 position of the final product is directly inherited from this chiral building block.

Applications in Research and Development

The structural motifs within (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole suggest its primary utility as a chiral ligand in asymmetric catalysis. The nitrogen of the oxazoline ring and the sulfur of the methylthio group can act as a bidentate P,N-chelating system to coordinate with a transition metal center.[13][14]

Asymmetric Catalysis

This class of ligands, known for its modularity and effectiveness, is employed in a wide range of enantioselective transformations.[2][3]

-

Palladium-Catalyzed Reactions: PHOX-type ligands are highly effective in Pd-catalyzed reactions such as asymmetric allylic alkylation (AAA) and the Heck reaction.[1][14] The ligand's chiral pocket influences the binding of the substrate, leading to the preferential formation of one enantiomer.

-

Iridium and Rhodium-Catalyzed Hydrogenation: Cationic Ir(I) and Rh(I) complexes with these ligands are powerful catalysts for the asymmetric hydrogenation of olefins and ketones, a fundamental process in the synthesis of chiral pharmaceuticals.[13]

-

Antifungal Drug Development: Beyond catalysis, dihydrooxazole derivatives have been investigated as potential antifungal agents, showcasing broad-spectrum activity against various fungal strains.[15] The specific substitution pattern on the core structure is critical for biological activity, making this compound a candidate for screening in drug discovery programs.

Conclusion

(S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole is a specialized chiral molecule with significant potential as a ligand in asymmetric catalysis and as a scaffold in medicinal chemistry. While it may not be a common, off-the-shelf chemical, its synthesis is accessible through established chemical methods. Understanding its inferred safety profile, based on analogous compounds, is paramount for its safe handling and use. The continued exploration of modular, non-C2-symmetric ligands like this one is crucial for advancing the fields of enantioselective synthesis and the development of novel therapeutics.

References

-

Kmieciak, A., & Krzemiński, M. (2010). New PHOX ligands monoterpene derivatives and their application in catalytic transfer hydrogenation of ketones. Copernican Letters, 1. Available at: [Link]

-

Wikipedia. (n.d.). Phosphinooxazolines. Available at: [Link]

-

Elschenbroich, C., & Salzer, A. (2006). The Manipulation of Air-Sensitive Compounds. In Organometallics: A Concise Introduction. Wiley-VCH. Available at: [Link]

-

Ghosh, A., Sista, P., & Ranu, B. (2018). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Molecules, 23(11), 2969. Available at: [Link]

- Shriver, D. F., & Drezdzon, M. A. (1986). Development of Techniques for Handling Organometallic Compounds. In The Manipulation of Air-Sensitive Compounds. John Wiley & Sons.

-

Helmchen, G., & Pfaltz, A. (2000). Phosphinooxazolines--a new class of versatile, modular P,N-ligands for asymmetric catalysis. Accounts of Chemical Research, 33(6), 336-345. Available at: [Link]

-

Di Mola, A., et al. (2023). Design and synthesis of Indol-PHOX: a new class of modular phosphine–oxazoline ligands for palladium-catalyzed enantioselective decarboxylative allylation. Organic & Biomolecular Chemistry. Available at: [Link]

-

Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Available at: [Link]

-

iChemical. 2-Phenyl-4,5-dihydrooxazole. Available at: [Link]

-

Kumar, A., et al. (2010). 4-Bis(methylthio)methylene-2-phenyloxazol-5-one: Versatile Template for Synthesis of 2-Phenyl-4,5-functionalized Oxazoles. The Journal of Organic Chemistry, 75(15), 5289-5292. Available at: [Link]

-

Zhao, L., et al. (2022). Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents. European Journal of Medicinal Chemistry, 228, 113987. Available at: [Link]

Sources

- 1. Phosphinooxazolines - Wikipedia [en.wikipedia.org]

- 2. Phosphinooxazolines--a new class of versatile, modular P,N-ligands for asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and synthesis of Indol-PHOX: a new class of modular phosphine–oxazoline ligands for palladium-catalyzed enantioselective decarboxylative allyla ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04775G [pubs.rsc.org]

- 4. bldpharm.com [bldpharm.com]

- 5. (4R)-2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(phenylMethyl)-Oxazole - Safety Data Sheet [chemicalbook.com]

- 6. file.bldpharm.com [file.bldpharm.com]

- 7. broadpharm.com [broadpharm.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]

- 11. ossila.com [ossila.com]

- 12. ehs.umich.edu [ehs.umich.edu]

- 13. repozytorium.umk.pl [repozytorium.umk.pl]

- 14. Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Application of (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the thioether-oxazoline ligand, (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole. It details its synthesis, explores its applications in asymmetric catalysis—with a focus on palladium-catalyzed reactions—and offers insights into the mechanistic principles that govern its stereochemical control. This guide is intended to be a valuable resource for researchers in organic synthesis, particularly those engaged in the development of enantioselective catalytic methodologies.

Introduction: The Rise of Thioether-Oxazoline Ligands in Asymmetric Catalysis

The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral ligands, which can effectively transfer stereochemical information to a metal center, are pivotal in achieving high levels of enantioselectivity in a vast array of chemical transformations. Among the diverse classes of chiral ligands, those containing the oxazoline moiety have emerged as privileged structures due to their modular nature, ready accessibility from chiral amino alcohols, and their ability to form stable and effective catalysts with a variety of transition metals.[1]

The incorporation of a thioether functionality into the oxazoline backbone introduces a soft sulfur donor atom, which can coordinate to a metal center. This bidentate N,S-ligation has proven to be highly effective in numerous catalytic asymmetric reactions. The thioether group can play a crucial role in both stabilizing the metal complex and influencing the stereochemical outcome of the reaction. This guide focuses specifically on the (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole ligand, a prominent member of the thioether-oxazoline family, and its role in advancing asymmetric catalysis.

Synthesis of (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole

The synthesis of chiral oxazoline ligands generally involves the condensation of a chiral amino alcohol with a suitable electrophilic precursor, such as a nitrile or a carboxylic acid derivative.[2] The synthesis of (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole follows this general principle, utilizing the readily available (S)-phenylglycinol as the chiral building block.

Synthetic Pathway

The most common and efficient route to (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole involves the direct condensation of (S)-phenylglycinol with 2-(methylthio)benzonitrile. This reaction is typically catalyzed by a Lewis acid, such as zinc chloride, to facilitate the cyclization process.

Caption: Synthetic workflow for the preparation of the target ligand.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Materials:

-

(S)-Phenylglycinol

-

2-(Methylthio)benzonitrile

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Anhydrous Toluene

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (S)-phenylglycinol (1.0 eq) and 2-(methylthio)benzonitrile (1.1 eq).

-

Add anhydrous toluene to dissolve the reactants under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add anhydrous zinc chloride (0.1 - 0.2 eq) as the catalyst.

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole.

Applications in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful and versatile method for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. The choice of the chiral ligand is paramount in achieving high levels of stereocontrol in these reactions. Thioether-oxazoline ligands, including the title compound, have demonstrated exceptional efficacy in this arena.[3]

General Reaction Scheme and Mechanism

The generally accepted mechanism for palladium-catalyzed AAA involves the initial formation of a π-allylpalladium complex from an allylic substrate. The chiral ligand, in this case (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole, coordinates to the palladium center, creating a chiral environment. A nucleophile then attacks one of the termini of the π-allyl system, leading to the formation of the product with a new stereocenter. The enantioselectivity of the reaction is determined by the facial selectivity of the nucleophilic attack, which is directed by the chiral ligand.

Caption: Generalized catalytic cycle for Pd-catalyzed AAA.

The thioether and oxazoline moieties of the ligand coordinate to the palladium center, creating a rigid and well-defined chiral pocket. The phenyl group at the 4-position of the oxazoline ring provides significant steric hindrance, which effectively shields one face of the π-allyl intermediate. This steric blocking directs the incoming nucleophile to the opposite, less hindered face, thereby controlling the stereochemical outcome of the reaction. The electronic properties of the thioether group can also influence the reactivity and stability of the catalytic species.

Performance in Catalysis: A Data-Driven Perspective

The efficacy of (S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole and its analogs in palladium-catalyzed AAA has been demonstrated in numerous studies. The following table summarizes representative data from the literature, showcasing the high yields and enantioselectivities achieved with this class of ligands.

| Entry | Allylic Substrate | Nucleophile | Ligand | Solvent | Yield (%) | ee (%) | Reference |

| 1 | 1,3-Diphenylallyl acetate | Dimethyl malonate | Ferrocenyl-thioether-oxazoline | THF | 95 | 98 | [3] |

| 2 | cinnamyl acetate | Dimethyl malonate | Thioether-oxazoline | CH₂Cl₂ | 92 | 95 | [4] |

| 3 | 1,3-Diphenylallyl acetate | Benzylamine | Ferrocenyl-thioether-oxazoline | THF | 90 | 96 | [3] |

Note: The data presented are for illustrative purposes and represent the performance of closely related thioether-oxazoline ligands. Specific results with the title compound may vary depending on the exact reaction conditions and substrates.

Key Experimental Considerations and a Prototypical Protocol

For researchers aiming to employ this ligand in their own work, the following general protocol for a palladium-catalyzed asymmetric allylic alkylation can serve as a starting point.

Materials:

-

[Pd(π-cinnamyl)Cl]₂ or other suitable palladium precursor

-

(S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole

-

Allylic substrate (e.g., 1,3-diphenylallyl acetate)

-

Nucleophile (e.g., dimethyl malonate)

-

Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)

-

Anhydrous solvent (e.g., THF or CH₂Cl₂)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., [Pd(π-cinnamyl)Cl]₂, 1 mol%) and the thioether-oxazoline ligand (2.2 mol%) to a flame-dried reaction vessel.

-

Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to allow for complex formation.

-

Add the allylic substrate (1.0 eq) to the catalyst solution.

-

In a separate flask, prepare the nucleophile by treating it with the base (e.g., BSA for malonates) in the same anhydrous solvent.

-

Slowly add the nucleophile solution to the reaction mixture containing the catalyst and the allylic substrate at the desired temperature (often ranging from 0 °C to room temperature).

-

Monitor the reaction progress by TLC or GC/MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

Determine the enantiomeric excess of the product using chiral HPLC or GC.

Mechanistic Insights and the Role of the Thioether Moiety

The high degree of stereocontrol exerted by thioether-oxazoline ligands is a result of a combination of steric and electronic factors. The chiral environment created by the ligand around the palladium center is the primary determinant of enantioselectivity.

Caption: Factors influencing stereocontrol with the thioether-oxazoline ligand.

The thioether sulfur atom, being a soft donor, forms a stable bond with the soft palladium center. This coordination, along with the nitrogen of the oxazoline ring, creates a rigid bicyclic chelate structure. This rigidity is crucial for maintaining a well-defined chiral environment throughout the catalytic cycle. The phenyl group on the oxazoline ring acts as a steric directing group, effectively blocking one face of the coordinated π-allyl intermediate. This forces the nucleophile to approach from the less sterically encumbered face, leading to the observed high enantioselectivity.

Furthermore, the electron-donating nature of the thioether can influence the electronic properties of the palladium center. This can affect the rates of the individual steps in the catalytic cycle, such as oxidative addition and reductive elimination, and can contribute to the overall efficiency of the catalyst.

Conclusion and Future Outlook

(S)-2-(2-(Methylthio)phenyl)-4-phenyl-4,5-dihydrooxazole and related thioether-oxazoline ligands have established themselves as powerful tools in the field of asymmetric catalysis. Their straightforward synthesis, modularity, and ability to induce high levels of enantioselectivity in palladium-catalyzed reactions, particularly in asymmetric allylic alkylation, make them highly valuable for synthetic chemists.

The continued exploration of this ligand class is expected to lead to the development of even more efficient and selective catalysts for a broader range of asymmetric transformations. Future research may focus on fine-tuning the steric and electronic properties of the ligand through modifications of the thioether and oxazoline substituents, as well as exploring their application with other transition metals and in novel catalytic reactions. The insights gained from studying these systems will undoubtedly contribute to the broader understanding of asymmetric catalysis and facilitate the development of new synthetic methodologies for the preparation of enantiomerically pure molecules of academic and industrial importance.

References

- Brunner, H. (1986). Enantioselective catalysis with metal complexes. Synthesis, 1986(11), 845-853.

- You, S.-L., Zhou, Y.-G., Hou, X.-L., & Dai, L.-X. (1998). Enantioselective palladium catalyzed allylic substitution with chiral thioether derivatives of ferrocenyl-oxazoline and the role of planar chirality in this reaction.

- Zhang, W., et al. (2017). One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. Scientific Reports, 7(1), 1-9.

- Trost, B. M., & Schultz, J. E. (2019). Palladium-Catalyzed Asymmetric Allylic Alkylation Strategies for the Synthesis of Acyclic Tetrasubstituted Stereocenters. Synthesis, 51(01), 1-30.

- Ghosh, A. K., & Mathivanan, P. (1998). C2-Symmetric chiral bis (oxazoline)–metal complexes in catalytic asymmetric synthesis. Tetrahedron: Asymmetry, 9(1), 1-46.

- Li, X., et al. (2020). Palladium-Catalyzed Asymmetric Allylic C− H Functionalization: Mechanism, Stereo-and Regioselectivities, and Applications. Accounts of Chemical Research, 53(11), 2546-2563.

- McManus, H. A., & Guiry, P. J. (2004). Recent developments in the application of oxazoline-containing ligands in asymmetric catalysis. Chemical reviews, 104(9), 4151-4202.

- Kumar, A., et al. (2021). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 83(2), 271-283.

- Piri, F., et al. (2010). Synthesis of Some Derivatives of 4,5-Dihydrooxazoles. Asian Journal of Chemistry, 22(2), 1403.

- Sigman, M. S., & Miller, J. J. (2015). Palladium-Catalyzed Enantioselective Intermolecular Coupling of Phenols and Allylic Alcohols.

- Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical reviews, 96(1), 395-422.

- Kumar, D., et al. (2010). Synthesis of 2-Phenyl-4,5-Substituted Oxazoles via Silver Carbonate-Induced Intramolecular Cyclization of Enamide Precursors. The Journal of organic chemistry, 75(15), 5195-5202.

- Trost, B. M. (2012). Palladium-catalyzed asymmetric allylic alkylation (AAA). A powerful synthetic tool. Journal of Organic Chemistry, 77(17), 7379-7395.

- Trost, B. M., & Crawley, M. L. (2003). Asymmetric transition-metal-catalyzed allylic alkylations: applications in total synthesis. Chemical reviews, 103(8), 2921-2944.

- Helmchen, G., & Pfaltz, A. (2000). Phosphinooxazolines A new class of versatile, modular, and readily available ligands for asymmetric catalysis. Accounts of Chemical Research, 33(6), 336-345.

- Chen, W., et al. (2018). Palladium-Catalyzed Amide-Directed Enantioselective Hydrocarbofunctionalization of Unactivated Alkenes Using a Chiral Monodentate Oxazoline Ligand. Journal of the American Chemical Society, 140(8), 2789-2792.

- Gladiali, S., & Pinna, L. (2007). Thioether containing ligands for asymmetric allylic substitution reactions. Comptes Rendus Chimie, 10(3), 186-206.

- Santhosh, C., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(17), 11486-11496.

- Zhang, W., et al. (2018). Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles. Chemical Science, 9(21), 4846-4850.

- Piri, F., et al. (2019). Synthesis of Some Derivatives of 4,5-Dihydrooxazoles.

- Nakano, H., et al. (2001). Palladium-catalyzed asymmetric allylic substitution reactions using new chiral phosphinooxathiane ligands. The Journal of organic chemistry, 66(2), 620-625.

- Di Marzo, V., et al. (2004). The anandamide membrane transporter. Structure–activity relationships of anandamide and oleoylethanolamine analogs with phenyl rings in the polar head group region. Bioorganic & medicinal chemistry, 12(19), 5161-5169.

- Al-Ostoot, F. H., et al. (2016). Multicomponent synthesis of 4-arylidene-2-phenyl-5 (4H)-oxazolones (azlactones) using a mechanochemical approach. Chemistry Central Journal, 10(1), 1-9.

Sources

- 1. researchgate.net [researchgate.net]